Anthrax Toxin Protection: 6-Chloroguanosine Exhibits 47.5-fold Lower Potency than 6-Thioguanosine, Demonstrating a Selectivity Window
In a cell-based assay measuring protection of macrophages from Bacillus anthracis cytotoxicity, 6-Chloroguanosine (6-CG) demonstrated an IC50 of 0.19 mM. This is a 47.5-fold reduction in potency compared to its closest analog, 6-Thioguanosine (6-TG), which exhibited an IC50 of 0.004 mM (4 µM) in the same assay [1]. This substantial quantitative difference confirms that the 6-chloro and 6-thio modifications confer vastly different biological activities, precluding their interchangeable use in research focused on host-pathogen interactions or toxin inhibition.
| Evidence Dimension | Inhibition of B. anthracis cytotoxicity (Cell Protection Assay) |
|---|---|
| Target Compound Data | IC50 = 0.19 mM |
| Comparator Or Baseline | 6-Thioguanosine (IC50 = 0.004 mM) |
| Quantified Difference | 47.5-fold less potent (higher IC50) than 6-Thioguanosine |
| Conditions | Macrophage cultures infected with B. anthracis spores |
Why This Matters
This data defines a selectivity window; 6-Chloroguanosine is the appropriate choice for studies requiring a less potent purine analog scaffold to avoid off-target cytotoxicity, whereas 6-Thioguanosine is unsuitable for such applications.
- [1] PMC. (2010). Table 2: Antagonist IC50 values. PMC2981234. View Source
